molecular formula C13H17ClFN3 B8017625 5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride

5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride

Cat. No.: B8017625
M. Wt: 269.74 g/mol
InChI Key: FHCKKGJDDRZOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride is a chemical compound with the molecular formula C13H16FN3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a methyl group, and a piperidinyl group attached to an indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions, often using piperidine and suitable leaving groups.

    Methylation: The methyl group is added using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like piperidine in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated products.

Scientific Research Applications

5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, while the piperidinyl group may influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole
  • 5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-benzimidazole

Uniqueness

5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indazole ring, fluorine atom, and piperidinyl group makes it a versatile compound for various research applications.

Properties

IUPAC Name

5-fluoro-1-methyl-3-piperidin-4-ylindazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3.ClH/c1-17-12-3-2-10(14)8-11(12)13(16-17)9-4-6-15-7-5-9;/h2-3,8-9,15H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCKKGJDDRZOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=N1)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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